2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl group connected to an acetamide moiety. The acetamide is further modified with a 3-methylphenyl group, while the triazole ring carries a 4-amino group and a 5-pyridin-4-yl substituent.
Propriétés
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-11-3-2-4-13(9-11)19-14(23)10-24-16-21-20-15(22(16)17)12-5-7-18-8-6-12/h2-9H,10,17H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSJACLTMRUUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease. α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration.
Mode of Action
The compound interacts with α-syn and inhibits its aggregation. It has been shown to prevent the fibrillization process of α-syn, thereby reducing the formation of amyloid aggregates. This interaction and the resulting changes can help prevent the neurodegeneration associated with Parkinson’s disease.
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn and dopamine (DA). In Parkinson’s disease, there is a significant reduction of DA in the synaptic terminals of the dorso-striatum due to the death of dopaminergic neurons. The compound’s interaction with α-syn can help prevent this neurodegeneration, thereby affecting this pathway.
Result of Action
The compound’s action results in the prevention of α-syn aggregation, which in turn prevents the formation of intracellular proteinaceous accumulations, a common histopathological hallmark in Parkinson’s disease patients. This leads to a reduction in neurotoxicity and neurodegeneration, thereby potentially alleviating symptoms of Parkinson’s disease.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s interaction with α-syn and its ability to inhibit aggregation. .
Activité Biologique
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring system, a pyridine moiety, and an acetamide group, contributing to its potential biological activity.
Biological Activity Overview
-
Antimicrobial Activity :
- Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, derivatives with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 1 μM .
- A study indicated that compounds bearing electron-withdrawing groups exhibited enhanced antibacterial activity .
-
Antifungal Activity :
- The triazole scaffold is well-known for its antifungal properties. Research has highlighted that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis . The specific compound may exhibit similar mechanisms due to its structural similarities with established antifungal agents.
-
Anticancer Activity :
- Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds with structural analogs showed significant cytotoxic effects against liver cancer cell lines (HepG2), with IC50 values indicating potent antiproliferative activity . The presence of electron-donating groups was found to enhance this activity.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups at specific positions on the aromatic ring demonstrated improved antibacterial properties compared to those with electron-donating groups .
- Substituent Positioning : The positioning of substituents on the phenyl ring significantly influences biological activity; para-substituted compounds often exhibit superior efficacy compared to ortho or meta substitutions .
Case Studies
- Study on Antibacterial Efficacy :
- In Vivo Studies :
Data Summary Table
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
- Melting Points : Higher melting points (e.g., 237–240°C for 5o in ) correlate with crystalline stability, influenced by hydrogen bonding from acetamide groups .
- Synthetic Efficiency : Yields vary widely (50–88%), depending on substituent compatibility and reaction conditions .
Key Research Findings
Substituent Effects :
- Pyridinyl vs. Furan/Phenyl : Pyridinyl enhances π-π stacking in receptor binding, while furan improves anti-inflammatory activity .
- N-Aryl Groups : 3-Methylphenyl (electron-donating) may reduce antimicrobial potency compared to nitro- or chloro-substituted phenyls but could improve solubility .
Therapeutic Potential: The target compound’s pyridinyl and 3-methylphenyl groups suggest dual applications: anti-inflammatory (via COX inhibition) and antimicrobial (via triazole-mediated enzyme disruption) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for high-yield production of the compound?
- Methodology :
- Step 1 : Synthesize 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol via refluxing isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by NaOH/HCl treatment .
- Step 2 : Perform S-alkylation using 2-chloroacetonitrile under alkaline conditions (NaOH in DMF) at controlled temperatures (60–80°C) to form the thioether linkage .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
- Key Data : Yields typically range from 65–80% under optimized conditions .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Techniques :
- 1H/13C NMR : Assign signals for pyridinyl protons (δ 8.5–8.7 ppm), triazole NH2 (δ 5.2–5.5 ppm), and acetamide carbonyl (δ 170–172 ppm) .
- IR Spectroscopy : Confirm thioether (C-S, ~680 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 396.1) .
Q. How can researchers design in vitro assays to evaluate antimicrobial activity?
- Protocol :
- Test Organisms : Staphylococcus aureus (Gram+), Escherichia coli (Gram–), and Candida albicans (fungal).
- Concentration Range : 1–100 µg/mL in DMSO, with ampicillin/fluconazole as controls.
- Endpoint : Minimum inhibitory concentration (MIC) determined via broth microdilution (CLSI guidelines) .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
- Approach :
- Variable Analysis : Compare substituent effects (e.g., pyridinyl vs. furanyl analogs reduce MIC from 12.5 µg/mL to >100 µg/mL) .
- Experimental Replication : Standardize assays (e.g., pH, incubation time) to isolate compound-specific effects .
- Meta-Analysis : Pool data from 5+ studies to identify trends (e.g., logP >3 correlates with reduced bioavailability) .
Q. What mechanistic insights explain the compound’s anti-exudative activity?
- Hypothesis :
- Target Interaction : Molecular docking suggests binding to cyclooxygenase-2 (COX-2) with a docking score of −9.2 kcal/mol, inhibiting prostaglandin synthesis .
- In Vivo Validation : Rat carrageenan-induced edema model shows 40–50% reduction in paw volume at 50 mg/kg dose .
Q. How can structure-activity relationships (SAR) guide derivatization for enhanced efficacy?
- SAR Table :
| Substituent Modification | Biological Activity Change | Reference |
|---|---|---|
| Pyridin-4-yl → Furan-2-yl | MIC increased 4-fold (S. aureus) | |
| 3-Methylphenyl → 3-Chlorophenyl | Anticancer IC50 reduced to 8.2 µM | |
| Addition of allyl group | Improved COX-2 selectivity (1.5×) |
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Tools :
- ADMET Prediction : SwissADME estimates moderate bioavailability (F=55%), blood-brain barrier permeability (logBB=−0.8), and CYP3A4 inhibition risk .
- DFT Calculations : HOMO-LUMO gap (~4.1 eV) suggests stability under physiological conditions .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
- Parameters :
- Solvent : Replace DMF with acetonitrile to reduce toxicity (yield maintained at 75%) .
- Catalyst : Use phase-transfer catalysts (e.g., TBAB) to accelerate S-alkylation (reaction time reduced by 30%) .
Q. What strategies validate the compound’s stability under varying pH and light conditions?
- Stability Testing :
- pH Stability : Incubate at pH 2–9 for 24h; HPLC shows degradation >20% at pH <3 due to amide hydrolysis .
- Light Sensitivity : Store under UV light (254 nm) for 48h; <5% degradation if protected with amber glass .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
